molecular formula C16H18N2O3S2 B5132338 N-methyl-N-phenyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide

N-methyl-N-phenyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5132338
M. Wt: 350.5 g/mol
InChI Key: KCGVUMSRYBSNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-phenyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride . The thiophene ring can be introduced through a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles . This method allows for rapid heating and precise control of reaction conditions, leading to higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-N-phenyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s unique structure allows it to interact with various proteins and enzymes, influencing biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-phenyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide stands out due to its combination of a pyrrolidine ring, a sulfonyl group, and a thiophene ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-N-phenyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-17(13-7-3-2-4-8-13)16(19)15-11-14(12-22-15)23(20,21)18-9-5-6-10-18/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGVUMSRYBSNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.